1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYSFNICYVQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for certain receptors or enzymes.
Biological Research: It is used as a tool compound to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural differences among analogs lie in the substituents on the aromatic ring, the linker group (benzyl vs. ethyl), and modifications to the piperazine ring. These variations influence electronic properties, lipophilicity, and steric effects, which in turn affect biological activity.
Key Observations:
- The 5-Br-2-Cl substitution in the target compound may offer a balance between size and electronegativity compared to dichloro (e.g., BD-1063) or mono-chloro analogs .
- Linker Flexibility : Benzyl groups (rigid) vs. ethyl linkers (flexible) alter spatial orientation. For example, BD-1063’s ethyl linker may allow better accommodation in sigma receptor pockets, while benzyl groups in cytochrome P450 inhibitors () could favor planar interactions .
- Piperazine Modifications : Methyl substitution on piperazine is common, but ethyl or acyl groups (e.g., ) may alter basicity and solubility .
Enzyme Inhibition
- Cytochrome P450 2A13 Inhibition : Analogs like 1-(2-chlorobenzyl)-4-methylpiperazine () are selective inhibitors, suggesting the target compound may share this activity. Bromo substitution at position 5 could enhance inhibitory potency due to increased steric bulk and lipophilicity .
- MmpL3 Inhibition : BM212 (), with a pyrrole substituent, demonstrates that bulky aromatic groups on piperazine derivatives can target mycobacterial membrane proteins. The target compound’s benzyl group may similarly engage hydrophobic enzyme pockets .
Receptor Interactions
- Sigma Receptor Antagonism : BD-1063 () binds sigma-1 receptors with high affinity (Ki < 10 nM). The target compound’s benzyl group may reduce affinity compared to BD-1063’s dichlorophenyl ethyl group, but bromo/chloro substitutions could compensate by enhancing hydrophobic interactions .
- Neurosteroid Modulation: Piperazine derivatives like BD-1063 modulate NMDA-evoked norepinephrine release via sigma-1 receptors. Structural similarities suggest the target compound may influence neurotransmitter systems, though further testing is needed .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~315 g/mol) is comparable to 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperazine (301.16 g/mol, ).
Synthetic Accessibility :
Pharmacological Potential
- Anticancer Activity: Piperazine derivatives with halogenated aromatic groups (e.g., ) show immunomodulatory and antiproliferative effects. The target compound’s bromo/chloro substituents could position it as a candidate for oncology research .
- Neuropharmacology : Sigma receptor antagonism (as seen in BD-1063) correlates with antidystonic and neuroprotective effects. The target compound may warrant evaluation in models of neurological disorders .
Biological Activity
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C11H14BrClN2
- Molecular Weight : Approximately 289.6 g/mol
- Structure : The compound features a piperazine ring with a 5-bromo-2-chlorobenzyl group at the 1-position and a methyl group at the 4-position. This specific substitution pattern is believed to contribute to its unique biological activities.
Antimicrobial Activity
Research indicates that 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting potential for development as an antimicrobial agent.
In Vitro Studies
- Bacterial Strains Tested : The compound has shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).
- Growth Inhibition Zones : Notable growth inhibition zones were observed, ranging from 14 to 17 mm against tested bacterial strains, indicating potent antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14-17 |
| Bacillus subtilis | 14-17 |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine has been evaluated through various in vitro assays.
Cell Line Studies
- Cancer Cell Lines Tested : The compound was tested against several cancer cell lines, including human breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), prostate cancer (PC-3), and colorectal cancer (HCT-116).
- IC50 Values : Some derivatives of the compound exhibited IC50 values less than 25 μM against MCF7 cells, indicating strong anti-proliferative effects .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF7 | <25 |
| HepG2 | <25 |
| PC-3 | Varies |
| HCT-116 | Varies |
The mechanisms through which 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It acts on various receptors associated with cancer cell signaling pathways, potentially altering their activity to induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound displayed marked activity against standard pathogenic bacterial strains, reinforcing its potential as a candidate for antimicrobial drug development .
- Anticancer Properties : Research indicated that certain derivatives had potent anti-proliferative effects against breast cancer cells, suggesting that modifications in the piperazine structure could enhance efficacy .
Q & A
Basic: What synthetic strategies are commonly used to prepare 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine, and what intermediates are critical in its synthesis?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. Key intermediates include halogenated benzyl precursors (e.g., 5-bromo-2-chlorobenzyl chloride) and 4-methylpiperazine. For example, describes analogous compounds synthesized using a MiniBlock® apparatus under optimized reaction conditions, with purification via normal-phase chromatography . Intermediate characterization often involves H NMR and IR spectroscopy to confirm functional group transformations, as shown in for bromo-nitro-substituted intermediates .
Advanced: How do substituent positions (bromo at C5, chloro at C2) on the benzyl ring influence the compound's interaction with sigma receptors or other biological targets?
Methodological Answer:
Substituent positioning significantly impacts steric and electronic interactions with target proteins. For instance, demonstrates that structural analogs with dichlorophenyl groups modulate sigma receptor activity by altering binding pocket accessibility. Computational docking studies or comparative SAR analyses (e.g., comparing 2-chloro vs. 3-chloro analogs) can identify critical pharmacophoric features. Additionally, in vitro assays measuring NMDA-evoked neurotransmitter release (as in ) can validate substituent-dependent activity shifts .
Basic: What analytical techniques are essential for characterizing 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine, and how are they validated?
Methodological Answer:
Key techniques include:
- H/C NMR : Confirms molecular structure and substitution patterns (e.g., aromatic proton splitting in ) .
- IR Spectroscopy : Validates functional groups (e.g., C-Cl stretches at ~550–750 cm) .
- Chromatography : HPLC or TLC (as in and ) ensures purity, with R values monitored against standards .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios to verify purity (>95% in ) .
Advanced: How can researchers address discrepancies in the compound's bioactivity data across different assays (e.g., IC50_{50}50 variability)?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell type, buffer pH) or compound stability. Strategies include:
- Dose-Response Replication : Test multiple concentrations in triplicate to confirm trends.
- Solubility Optimization : Use cyclodextrin complexation (as in ) to enhance aqueous solubility and bioavailability .
- Impurity Profiling : LC-MS or GC-MS to identify byproducts affecting activity (e.g., residual solvents or degradation products).
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radioligand binding for receptor affinity).
Basic: What are the standard protocols for evaluating the purity of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine in academic research?
Methodological Answer:
Purity assessment involves:
- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to authentic standards.
- Melting Point Analysis : Sharp melting ranges (e.g., 86–87°C in ) indicate high crystallinity and purity .
- Spectroscopic Cross-Validation : Consistency between NMR, IR, and mass spectrometry data (e.g., molecular ion peaks in HRMS) .
Advanced: What mechanistic insights can be gained from studying the compound's role in modulating neurotransmitter release or enzyme activity?
Methodological Answer:
Mechanistic studies may involve:
- Receptor Binding Assays : Radioligand displacement (e.g., H-labeled antagonists in ) to determine K values for sigma receptors .
- Kinetic Studies : Stopped-flow spectroscopy to measure association/dissociation rates.
- Mutagenesis : Engineering receptor mutants (e.g., sigma-1 cysteine substitutions) to identify critical binding residues.
- Pathway Analysis : Western blotting or qPCR to assess downstream signaling (e.g., MAPK/ERK pathways).
Basic: How is the compound's stability assessed under varying storage conditions (e.g., temperature, light exposure)?
Methodological Answer:
Stability protocols include:
- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.
- Solution Stability : Assess hydrolysis in buffers (pH 1–10) over 24–72 hours, as in ’s hydrolysis conditions .
Advanced: What computational tools are used to predict the compound's ADMET properties or target selectivity?
Methodological Answer:
Computational approaches include:
- Molecular Dynamics Simulations : GROMACS or AMBER to model receptor-ligand interactions over time.
- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate permeability (e.g., BBB penetration in ) and CYP inhibition .
- Docking Studies : AutoDock Vina or Glide to screen against homology models of targets (e.g., WDR5 in ) .
Basic: What safety precautions are required when handling 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine in laboratory settings?
Methodological Answer:
Safety measures include:
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis (e.g., volatile solvents in ) .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse exposed areas with water.
Advanced: How can researchers optimize the compound's pharmacokinetic profile for in vivo studies?
Methodological Answer:
Optimization strategies:
- Prodrug Design : Introduce ester or amide groups (hydrolyzed in vivo) to enhance solubility, as in ’s cyclodextrin complexation .
- Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) to identify metabolic hotspots for deuteration or fluorination.
- Formulation : Nanoemulsions or liposomes (e.g., PEGylated carriers) to improve half-life, guided by log P values (e.g., 2.8 in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
